1,3-Bis(o-(dimethylamino)phenoxy)-2-propanol
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Overview
Description
1,3-Bis(o-(dimethylamino)phenoxy)-2-propanol is a chemical compound known for its unique structural properties and potential applications in various fields. This compound is characterized by the presence of two dimethylamino groups attached to phenoxy rings, which are further connected to a propanol backbone. The compound’s structure allows it to participate in a variety of chemical reactions, making it a valuable substance in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(o-(dimethylamino)phenoxy)-2-propanol typically involves the reaction of 1,3-dichloro-2-propanol with o-(dimethylamino)phenol in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent, often dimethylformamide (DMF), at elevated temperatures to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(o-(dimethylamino)phenoxy)-2-propanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The phenoxy groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can react with the phenoxy groups under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of substituted phenoxy derivatives .
Scientific Research Applications
1,3-Bis(o-(dimethylamino)phenoxy)-2-propanol has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of 1,3-Bis(o-(dimethylamino)phenoxy)-2-propanol involves its interaction with specific molecular targets. The dimethylamino groups can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their activity. Additionally, the phenoxy groups can interact with hydrophobic regions of proteins or other macromolecules, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
1,3-Bis(o-(diethylamino)phenoxy)-2-propanol: Similar in structure but with diethylamino groups instead of dimethylamino groups.
1,3-Bis(o-(dimethylamino)phenoxy)propane: Lacks the hydroxyl group present in 1,3-Bis(o-(dimethylamino)phenoxy)-2-propanol.
Uniqueness
This compound is unique due to the presence of both dimethylamino and phenoxy groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound in research and industrial applications .
Properties
CAS No. |
110193-89-0 |
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Molecular Formula |
C19H26N2O3 |
Molecular Weight |
330.4 g/mol |
IUPAC Name |
1,3-bis[2-(dimethylamino)phenoxy]propan-2-ol |
InChI |
InChI=1S/C19H26N2O3/c1-20(2)16-9-5-7-11-18(16)23-13-15(22)14-24-19-12-8-6-10-17(19)21(3)4/h5-12,15,22H,13-14H2,1-4H3 |
InChI Key |
UKAKFJZBKJIGRV-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=CC=C1OCC(COC2=CC=CC=C2N(C)C)O |
Origin of Product |
United States |
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